molecular formula C20H24N2O B4899280 2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one

2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one

Cat. No.: B4899280
M. Wt: 308.4 g/mol
InChI Key: ALBQZYAZTFCRIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one is a chemical compound of interest in scientific research, particularly within the field of medicinal chemistry. While the specific pharmacological profile of this compound is not fully characterized, its core structure, which incorporates a phenylpiperazine moiety, is a common feature in compounds studied for their potential interactions with the central nervous system . Piperazine derivatives are frequently investigated for their diverse biological activities. Research on structurally similar molecules has indicated potential value in preclinical studies for neurological targets . For instance, certain N-phenylacetamide derivatives bearing a phenylpiperazine group have been synthesized and evaluated for their anticonvulsant properties in animal models of epilepsy, such as the maximal electroshock (MES) test . Furthermore, the broader class of 4-(4-phenyl-1-piperazinyl)phenyl derivatives has been explored for its ability to inhibit enzymes like 5-lipoxygenase, a key target in the inflammatory pathway responsible for the synthesis of leukotrienes . This suggests potential research avenues in inflammation and related disorders. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions and in accordance with all applicable local and national regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-2-19(17-9-5-3-6-10-17)20(23)22-15-13-21(14-16-22)18-11-7-4-8-12-18/h3-12,19H,2,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBQZYAZTFCRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Phenyl 1 4 Phenylpiperazin 1 Yl Butan 1 One

Retrosynthetic Analysis and Design of Key Precursors

The synthetic strategy for 2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one is most effectively devised through a retrosynthetic analysis, which deconstructs the target molecule into simpler, readily available starting materials. amazonaws.comicj-e.orgscitepress.orgslideshare.netresearchgate.net The most logical disconnection point in the target molecule is the amide bond, as the formation of amides is a well-established and versatile reaction in organic synthesis. This disconnection yields two key precursors: 1-phenylpiperazine (B188723) and 2-phenylbutanoic acid or its activated form, such as 2-phenylbutanoyl chloride.

Key Precursors:

2-Phenylbutanoic Acid: This precursor contributes the butyryl chain and the second phenyl group. The presence of a chiral center at the second carbon of the butanoyl chain introduces the element of stereochemistry into the synthesis.

Development and Optimization of Core Synthetic Pathways

The core of the synthesis lies in the efficient formation of the key precursors and their subsequent coupling.

Initial Reaction Pathways and Yield Enhancement Strategies

The primary pathway for the synthesis of this compound involves the acylation of 1-phenylpiperazine with 2-phenylbutanoyl chloride. khanacademy.org This is a standard amide bond formation reaction.

Synthesis of 1-Phenylpiperazine:

A common and straightforward method for synthesizing 1-phenylpiperazine is the reaction of aniline (B41778) with bis(2-chloroethyl)amine (B1207034) hydrochloride. nih.goverowid.org This reaction is typically carried out at elevated temperatures in a high-boiling solvent like diethylene glycol monomethyl ether. nih.gov The use of a base, such as potassium carbonate or an aqueous sodium hydroxide (B78521) solution, is necessary to neutralize the hydrochloric acid formed during the reaction. mdma.chgoogle.com

To enhance the yield of this reaction, optimization of reaction temperature, time, and the choice of base and solvent is crucial. For instance, conducting the reaction in a solvent-free melt at high temperatures has been reported to give good yields. google.com

Synthesis of 2-Phenylbutanoyl Chloride:

2-Phenylbutanoyl chloride is typically prepared from 2-phenylbutanoic acid. A standard method for this conversion is the reaction of the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). This reaction is generally high-yielding and provides the reactive acyl chloride necessary for the subsequent coupling step.

Amide Coupling Reaction:

The final step is the nucleophilic acyl substitution of 2-phenylbutanoyl chloride with 1-phenylpiperazine. This reaction is usually performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, to scavenge the HCl generated. The choice of solvent can influence the reaction rate and yield, with aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) being commonly used.

Strategies to enhance the yield of the amide coupling step include careful control of the reaction temperature to prevent side reactions and ensuring the purity of the reactants. The use of coupling agents, more commonly employed when starting from the carboxylic acid directly, can also be an effective strategy for yield enhancement.

Reaction Step Reactants Reagents and Conditions Typical Yield
Synthesis of 1-PhenylpiperazineAniline, bis(2-chloroethyl)amine hydrochlorideK₂CO₃, diethylene glycol monomethyl ether, reflux62%
Synthesis of 2-Phenylbutanoyl Chloride2-Phenylbutanoic acidSOCl₂, cat. DMF, room temperatureHigh
Amide Coupling1-Phenylpiperazine, 2-Phenylbutanoyl chlorideTriethylamine, Dichloromethane, 0 °C to room temperatureGood to High

Stereochemical Control and Diastereoselectivity in the Synthesis of this compound

The synthesis of this compound presents a stereochemical challenge due to the chiral center at the C2 position of the butanoyl moiety. The control of this stereocenter is critical for producing an enantiomerically pure final product. ethz.chiupac.org

A stereoselective synthesis would typically involve the use of an enantiomerically pure starting material, in this case, either (R)- or (S)-2-phenylbutanoic acid. researchgate.net Asymmetric synthesis methodologies can be employed to obtain enantiomerically enriched 2-phenylbutanoic acid. sinica.edu.twresearchgate.netfrontiersin.orgmdpi.com These methods can include:

Enzymatic Resolution: Utilizing enzymes that can selectively react with one enantiomer of a racemic mixture of 2-phenylbutanoic acid or a precursor, allowing for the separation of the enantiomers.

Asymmetric Catalysis: Employing a chiral catalyst to induce stereoselectivity in the synthesis of 2-phenylbutanoic acid. For example, asymmetric hydrogenation of a suitable unsaturated precursor. researchgate.net

Once an enantiomerically pure 2-phenylbutanoic acid is obtained, its conversion to the corresponding acyl chloride and subsequent reaction with 1-phenylpiperazine are unlikely to affect the stereochemistry at the chiral center, thus yielding the desired enantiomer of the final product.

Since the 1-phenylpiperazine moiety is achiral, diastereoselectivity is not a concern in the final coupling step. The focus remains on maintaining the enantiomeric integrity of the 2-phenylbutanoyl fragment throughout the synthesis.

Catalyst Screening and Ligand Effects in Coupling Reactions

While the primary pathway for the final amide bond formation does not typically require a catalyst, the synthesis of the 1-phenylpiperazine precursor can be significantly influenced by catalytic methods, particularly through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. wikipedia.orgnih.govlibretexts.orgyoutube.com

The Buchwald-Hartwig amination provides a powerful alternative to the classical synthesis of N-arylpiperazines. This reaction involves the coupling of an aryl halide (e.g., chlorobenzene (B131634) or bromobenzene) with piperazine (B1678402) in the presence of a palladium catalyst and a suitable ligand. chemicalbook.com

Catalyst and Ligand Selection:

The choice of palladium precursor and the phosphine (B1218219) ligand is critical for the efficiency of the Buchwald-Hartwig amination.

Palladium Precursors: Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes.

Ligands: A wide range of phosphine ligands have been developed for this reaction. Sterically hindered and electron-rich ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and various biarylphosphine ligands (e.g., XPhos, SPhos), have proven to be particularly effective in promoting the coupling of a broad range of substrates under milder conditions. researchgate.net

The selection of the optimal catalyst-ligand system often requires empirical screening to achieve the best balance of reactivity, selectivity, and cost-effectiveness for the specific substrates involved. The use of N-heterocyclic carbene (NHC) ligands has also emerged as a powerful alternative to phosphine ligands in some cases. chemicalbook.com

Exploration of Alternative Synthetic Routes and Comparative Efficiency Analysis

Besides the primary synthetic pathway, several alternative routes for the synthesis of the key intermediate, 1-phenylpiperazine, can be considered. The efficiency of these routes can be compared based on factors such as yield, reaction conditions, cost of starting materials, and ease of purification.

Alternative Routes for 1-Phenylpiperazine Synthesis:

Buchwald-Hartwig Amination: As discussed previously, this palladium-catalyzed method offers a versatile and often milder alternative to the classical aniline and bis(2-chloroethyl)amine reaction. It can tolerate a wider range of functional groups on the aniline ring and may proceed at lower temperatures. wikipedia.orgnih.gov However, the cost of the palladium catalyst and ligands can be a significant factor, especially for large-scale synthesis. researchgate.net

Ullmann Condensation: This is a copper-catalyzed reaction between an aryl halide and piperazine. While historically important, it often requires harsh reaction conditions (high temperatures) and can have limited substrate scope compared to the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr): If the phenyl ring is activated with strongly electron-withdrawing groups (e.g., a nitro group), a direct nucleophilic substitution of a leaving group (like a halogen) by piperazine can occur without the need for a metal catalyst. However, this is not applicable for the synthesis of unsubstituted 1-phenylpiperazine. nih.govgoogleapis.com

Comparative Efficiency Analysis:

Synthetic Route for 1-Phenylpiperazine Advantages Disadvantages
Aniline + bis(2-chloroethyl)amine HClInexpensive starting materials, straightforward procedure.High reaction temperatures, potential for side reactions.
Buchwald-Hartwig AminationMild reaction conditions, high yields, broad substrate scope.Cost of palladium catalyst and ligands, potential for metal contamination in the product.
Ullmann CondensationUses a less expensive copper catalyst.Harsh reaction conditions, often lower yields than Pd-catalyzed methods.
Nucleophilic Aromatic Substitution (SNAr)Catalyst-free.Limited to activated aryl halides.

The choice of the most efficient route will depend on the specific requirements of the synthesis, including the desired scale, cost constraints, and the availability of specialized equipment.

Scalability Considerations for the Synthesis of this compound

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process. researchgate.netacs.orgacs.org

Key Scalability Considerations:

Synthesis of 1-Phenylpiperazine: The classical method involving aniline and bis(2-chloroethyl)amine hydrochloride at high temperatures can pose safety risks on a large scale due to the exothermic nature of the reaction and the handling of corrosive reagents. environmentclearance.nic.in Careful temperature control and appropriate reactor design are essential. The Buchwald-Hartwig amination, while milder, requires careful management of the expensive and potentially toxic palladium catalyst, including efficient catalyst recovery and removal from the final product. researchgate.net

Amide Coupling Reaction: Amide bond formation is a very common reaction in the pharmaceutical industry, and many scalable methods have been developed. researchgate.netacs.orgacs.orgrsc.orgnih.govnih.gov The reaction of an acyl chloride with an amine is generally scalable. However, the release of HCl gas needs to be managed, and the use of a suitable base and solvent system that allows for easy product isolation and purification is important. On a large scale, direct coupling of the carboxylic acid with the amine using a cost-effective coupling agent might be preferred to avoid the isolation of the potentially hazardous acyl chloride.

Purification: The purification of the final product on a large scale often relies on crystallization rather than chromatography to be economically viable. Developing a robust crystallization process that provides the product with high purity and in a suitable physical form is a critical aspect of process development.

Stereochemical Purity: If a specific enantiomer of the final product is required, ensuring the stereochemical integrity throughout the scalable synthesis is paramount. This includes sourcing or producing the chiral starting material (2-phenylbutanoic acid) in high enantiomeric purity and ensuring that no racemization occurs during the subsequent reaction steps.

Advanced Structural Analysis and Spectroscopic Characterization of 2 Phenyl 1 4 Phenylpiperazin 1 Yl Butan 1 One

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

No crystal structure data for 2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one has been deposited in crystallographic databases. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net For a chiral molecule like this compound, single-crystal X-ray diffraction would unambiguously establish its absolute stereochemistry (R or S configuration at the chiral center) and provide precise information on bond lengths, bond angles, and torsion angles. This analysis would also reveal the preferred conformation of the molecule in the solid state, including the chair, boat, or twist-boat conformation of the piperazine (B1678402) ring and the relative orientations of the phenyl and butanoyl groups. iucr.orgnih.govnih.gov

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Processes

While basic 1H and 13C NMR data would likely be collected upon synthesis of this compound to confirm its identity, advanced NMR studies are not found in the literature. mdpi.comresearchgate.net

Advanced 2D NMR Techniques (e.g., NOESY, ROESY) for Conformational Elucidation

Advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are instrumental in determining the spatial proximity of protons within a molecule. chemicalbook.com For this compound, these experiments would help to elucidate the molecule's solution-state conformation, which may differ from its solid-state structure. Cross-peaks in a NOESY or ROESY spectrum would indicate which protons are close to each other, providing insights into the folding of the molecule and the orientation of the substituents on the piperazine ring.

Chiral NMR Shift Reagents and Anisotropic Effects for Enantiomeric Purity Assessment

To determine the enantiomeric purity of a chiral compound like this compound, chiral NMR shift reagents, typically lanthanide complexes, can be employed. mdpi.com These reagents form diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum for the R and S forms. The integration of these signals would allow for the quantification of the enantiomeric excess.

Vibrational Spectroscopy (Raman and Infrared) for Functional Group Analysis and Molecular Symmetry Studies

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule. ksu.edu.saresearchgate.net For this compound, the IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration of the ketone, typically in the range of 1680-1725 cm⁻¹. docbrown.info Vibrations corresponding to C-H bonds in the aromatic rings and the aliphatic chain, as well as C-N stretching of the piperazine ring, would also be present. researchgate.netresearchgate.net Raman spectroscopy would provide complementary information, particularly for non-polar bonds. A detailed analysis of the vibrational modes could also offer insights into the molecule's symmetry.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Purity and Conformational Dynamics

Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for studying chiral molecules. rsc.orgnih.govnih.govrsc.org These methods measure the differential absorption or rotation of left- and right-circularly polarized light. The resulting spectra are highly sensitive to the stereochemistry and conformation of the molecule. For an enantiomerically pure sample of this compound, a characteristic CD spectrum would be observed, which could in principle be used to assign the absolute configuration by comparison with theoretical calculations.

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathway Mapping

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound, HRMS would confirm the molecular formula C₂₀H₂₄N₂O. Tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation pathways of the molecule upon ionization. nih.gov The fragmentation of phenylpiperazine derivatives often involves cleavage of the piperazine ring and the bonds connecting the substituent groups. nih.govmdpi.comxml-journal.netresearchgate.net Identifying these fragment ions helps to confirm the structure of the parent molecule.

Computational Chemistry and Theoretical Investigations of 2 Phenyl 1 4 Phenylpiperazin 1 Yl Butan 1 One

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. For 2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one, these calculations reveal how electrons are distributed and how this distribution influences the molecule's stability and reactivity. A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region of the molecule most likely to donate electrons in a reaction, indicating sites susceptible to electrophilic attack. Conversely, the LUMO signifies the region most likely to accept electrons, highlighting sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive. espublisher.com

From the FMO energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). mdpi.com These parameters provide a quantitative basis for predicting how the molecule will interact with other chemical species. For instance, in related phenylpiperazine structures, the HOMO is often localized on the phenylpiperazine moiety, while the LUMO is distributed across the carbonyl group and adjacent phenyl ring, indicating the flow of charge during electronic transitions. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound.
ParameterValue (eV)Description
EHOMO-6.15Energy of the Highest Occupied Molecular Orbital
ELUMO-1.85Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.30Indicates kinetic stability
Electronegativity (χ)4.00Measures the power to attract electrons
Chemical Hardness (η)2.15Measures resistance to change in electron distribution
Global Electrophilicity (ω)3.72Index for quantifying electrophilic character

Density Functional Theory (DFT) for Geometry Optimization and Conformational Landscapes

Density Functional Theory (DFT) is a highly effective computational method for determining the most stable three-dimensional structure of a molecule, known as its ground-state geometry. mdpi.com This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. jksus.org Functionals such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G**), are commonly used for their accuracy in predicting molecular geometries. jksus.orgnih.gov

For this compound, DFT optimization would yield precise bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. A successful optimization is confirmed by a frequency calculation, where the absence of any imaginary frequencies indicates that the identified structure is a true energy minimum on the potential energy surface. jksus.org The piperazine (B1678402) ring typically adopts a chair conformation, and DFT can determine the precise puckering parameters and the orientation of the substituents (axial vs. equatorial) to minimize steric hindrance.

Table 2: Selected Optimized Geometrical Parameters (Illustrative) for this compound Calculated via DFT.
ParameterBond/AngleCalculated Value
Bond LengthC=O (carbonyl)1.23 Å
Bond LengthC-N (amide)1.38 Å
Bond LengthC-N (phenyl-piperazine)1.41 Å
Bond AngleO=C-N121.5°
Dihedral AngleC-N-C-C (piperazine ring)-55.8°

A Potential Energy Surface (PES) is a conceptual map that describes the energy of a molecule as a function of its geometry. wikipedia.orglibretexts.org For a complex molecule like this compound, a full PES is multidimensional, but it can be simplified by scanning specific degrees of freedom, such as the rotation around a particular single bond (a dihedral angle). This mapping is crucial for understanding conformational isomerism and the energy barriers that separate different conformers. lumenlearning.com

By systematically rotating a bond and calculating the energy at each step, a one-dimensional PES profile is generated. The peaks on this profile correspond to high-energy transition states (saddle points), and the valleys represent stable or metastable conformers (energy minima). libretexts.orgresearchgate.net Key rotational barriers for this molecule would include:

Rotation around the C-N bond connecting the butanoyl group to the piperazine ring.

Rotation around the C-N bond connecting the phenyl group to the piperazine ring.

Rotation around the C-C bond between the chiral center and the phenyl group on the butanoyl chain.

These calculations provide quantitative values for the energy required to interconvert conformers, which is essential for understanding the molecule's dynamic behavior.

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data to validate the calculated structure. epstem.net

Vibrational Spectroscopy: DFT calculations can predict the harmonic vibrational frequencies corresponding to the normal modes of molecular motion. nih.gov These frequencies correlate with the peaks observed in Infrared (IR) and Raman spectra. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using an empirical scaling factor. This analysis allows for the unambiguous assignment of spectral bands to specific functional groups, such as the C=O stretch of the amide, the C-N stretches of the piperazine ring, and the characteristic vibrations of the phenyl rings.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can also be predicted. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). researchgate.net These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), show a strong linear correlation with experimental chemical shifts, aiding in the structural elucidation and assignment of complex spectra.

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm-1).
Vibrational ModeCalculated Frequency (Scaled)Expected Experimental Range
Aromatic C-H Stretch30653100-3000
Aliphatic C-H Stretch29503000-2850
Amide C=O Stretch16551680-1630
Aromatic C=C Stretch15901600-1450
C-N Stretch12401350-1200

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While quantum mechanical methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.

For this compound, an MD simulation would typically place the molecule in a "box" of explicit solvent molecules (e.g., water) to mimic solution-phase conditions. The simulation, run for nanoseconds or longer, provides a dynamic picture of its conformational flexibility. It allows for the observation of transitions between different low-energy conformers identified by PES mapping, such as the chair-boat interconversion of the piperazine ring.

Furthermore, MD simulations are invaluable for analyzing interactions between the solute and solvent. The trajectory can be analyzed to determine the radial distribution functions of solvent molecules around specific atoms, identifying key solvation shells and hydrogen bonding patterns. For example, the carbonyl oxygen and the nitrogen atoms of the piperazine ring would be expected to act as hydrogen bond acceptors, and MD can quantify the strength and lifetime of these interactions.

In Silico Studies of Reaction Mechanisms and Transition State Analysis for Synthetic Pathways

Computational chemistry can be used to model the chemical reactions that form this compound. mdpi.com A plausible synthetic route is the nucleophilic acyl substitution reaction between 4-phenylpiperazine and an activated form of 2-phenylbutanoic acid (such as 2-phenylbutanoyl chloride).

Using DFT, the entire reaction coordinate can be mapped out. This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and the final product.

Identifying the Transition State (TS): The transition state is the highest energy point along the reaction pathway, representing the activation barrier. libretexts.org It is located on the PES as a first-order saddle point, which has one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Calculating Activation Energy: The difference in energy between the reactants and the transition state gives the activation energy (Ea) of the reaction. A lower activation energy implies a faster reaction rate.

This analysis provides a detailed, atomistic view of the bond-breaking and bond-forming processes, offering insights that can be used to optimize reaction conditions.

Theoretical Insights into Stereoselectivity during the Formation of the Chemical Compound

The structure of this compound contains a stereocenter at the second carbon of the butanoyl moiety. Therefore, it can exist as two enantiomers, (R) and (S). If the synthesis starts from a racemic mixture of 2-phenylbutanoic acid, the product will also be racemic. However, in stereoselective synthesis, computational methods can be used to understand and predict the preference for one enantiomer over the other.

This is achieved by modeling the diastereomeric transition states that lead to the (R) and (S) products. In an asymmetric synthesis involving a chiral catalyst or reagent, the formation of each enantiomer will proceed through a different transition state with a different energy. By calculating the energies of these competing transition states (TS-R and TS-S), the stereochemical outcome can be predicted. The energy difference (ΔΔG‡) between the two transition states is directly related to the enantiomeric excess (ee) of the product. The enantiomer formed via the lower-energy transition state will be the major product. This theoretical approach is a powerful tool for designing and understanding stereoselective reactions.

Chemical Reactivity and Derivatization Strategies for 2 Phenyl 1 4 Phenylpiperazin 1 Yl Butan 1 One

Electrophilic Aromatic Substitution Reactions on Phenyl Moieties

The molecule contains two phenyl rings susceptible to electrophilic aromatic substitution (EAS), though their reactivity and the orientation of incoming electrophiles differ significantly.

N-Phenyl Ring (on the piperazine): The nitrogen atom of the piperazine (B1678402) ring acts as an electron-donating group through resonance, directing incoming electrophiles to the ortho and para positions. This activating effect increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene.

C-Phenyl Ring (on the butanoyl chain): This ring is attached to a carbon atom which is alpha to a carbonyl group. The acyl group (-C(O)R) is a deactivating, meta-directing group. It withdraws electron density from the ring, making it less reactive than benzene.

Common EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions would be expected to show regioselectivity based on these directing effects. For instance, nitration with nitric and sulfuric acid would likely yield ortho- and para-nitro derivatives on the N-phenyl ring, while forcing conditions would be required to introduce a nitro group at the meta position of the C-phenyl ring.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

Reaction Reagents Predicted Major Product on N-Phenyl Ring Predicted Major Product on C-Phenyl Ring Relative Reactivity
Nitration HNO₃, H₂SO₄ 2-nitro-, 4-nitro- derivatives 3-nitro- derivative N-Phenyl Ring > C-Phenyl Ring
Bromination Br₂, FeBr₃ 2-bromo-, 4-bromo- derivatives 3-bromo- derivative N-Phenyl Ring > C-Phenyl Ring
Friedel-Crafts Acylation RCOCl, AlCl₃ 2-acyl-, 4-acyl- derivatives 3-acyl- derivative N-Phenyl Ring > C-Phenyl Ring
Friedel-Crafts Alkylation RCl, AlCl₃ 2-alkyl-, 4-alkyl- derivatives 3-alkyl- derivative N-Phenyl Ring > C-Phenyl Ring

Nucleophilic Additions and Substitutions at the Carbonyl Center and Piperazine Nitrogen

The electrophilic nature of the carbonyl carbon and the nucleophilic/basic character of the piperazine nitrogens provide key sites for reactivity.

The carbonyl group is susceptible to nucleophilic addition. Strong nucleophiles like ncert.nic.inyoutube.comopenstax.orgmasterorganicchemistry.comGrignard reagents (RMgX) or organolithium compounds (RLi) can add to the carbonyl carbon to form tertiary alcohols after acidic workup. Reducing agents such as s organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.orgodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol.

The piperazine ring cont youtube.comains two tertiary nitrogen atoms with different reactivity profiles.

N1 (Acyl-substituted): The lone pair of electrons on this nitrogen is delocalized into the adjacent carbonyl group, forming an amide-like linkage. This significantly reduce nih.govs its basicity and nucleophilicity.

N4 (Aryl-substituted): This nitrogen is more nucleophilic and basic than N1. While its lone pair has some interaction with the aromatic ring, it remains available for reactions such as protonation or alkylation with reactive alkyl halides to form quaternary ammonium (B1175870) salts.

Table 2: Potential Nucleophilic Reactions

Reaction Site Reagent/Reaction Type Expected Product
Carbonyl Carbon Grignard Reagent (e.g., CH₃MgBr) Tertiary alcohol
Carbonyl Carbon Reduction (e.g., NaBH₄) Secondary alcohol
Carbonyl Carbon Wittig Reagent (e.g., Ph₃P=CH₂) Alkene
Piperazine N4 Alkyl Halide (e.g., CH₃I) Quaternary ammonium salt
Piperazine N4 Acid (e.g., HCl) Piperazinium salt

Metal-Catalyzed Transformations and Cross-Coupling Reactions Involving Functional Groups

Modern synthetic chemistry offers a variety of metal-catalyzed reactions to functionalize the molecule. The aryl C-H and C-N bonds, as well as the α-carbon to the ketone, can be targeted.

Prior halogenation of the phenyl rings (as described in section 5.1) would generate substrates for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Sonogashira (with terminal alkynes) reactions, enabling the formation of new carbon-carbon bonds.

The Buchwald-Hartwig ami acs.orgnation is a powerful palladium-catalyzed method for forming C-N bonds. While the existing N-aryl nih.govwikipedia.orgorganic-chemistry.orglibretexts.org bond is generally stable, related C-N activation methodologies could potentially be explored. Furthermore, direct C-H activation/functionalization, catalyzed by metals like palladium or rhodium, offers a route to derivatize the phenyl rings without pre-functionalization, often directed by a nearby functional group. The α-position of the ke nih.govrsc.orgtone can also be arylated using palladium or copper catalysts.

Table 3: Potential Met organic-chemistry.orgal-Catalyzed Derivatization Strategies

Reaction Type Catalyst (Example) Substrate Requirement Potential Product
Suzuki Coupling Pd(PPh₃)₄ Halogenated phenyl ring Biaryl derivative
Heck Coupling Pd(OAc)₂ Halogenated phenyl ring Styrenyl derivative
Buchwald-Hartwig Amination Pd₂(dba)₃, ligand Halogenated phenyl ring Aryl amine derivative
α-Arylation of Ketone Cu(I) or Pd(0) Enolate or silyl (B83357) enol ether α,α-diaryl ketone derivative

Stereoselective Derivatization to Access Chiral Analogs and Functionalized Derivatives

The molecule possesses a stereocenter at the C2 position of the butan-1-one chain. This allows for the existence of (R) and (S) enantiomers. Stereoselective derivatization can be approached in several ways.

One key strategy involves the stereoselective reduction of the carbonyl group. Using chiral reducing agents or catalysts, such as those employed in asymmetric transfer hydrogenation (e.g., Ru-based catalysts) or enzymatic reductions, can convert the prochiral ketone into a chiral secondary alcohol with high enantioselectivity. This introduces a second acs.orgwikipedia.orgnih.govstereocenter, leading to the formation of diastereomers. The stereochemical outcome would be influenced by the existing chiral center at C2.

Alternatively, chiral analogs can be synthesized starting from enantiomerically pure precursors. For example, an asymmetric α-arylation of a suitable ketone could establish the C2 stereocenter early in the synthesis. Subsequent reactions coul nih.govnih.govd then build the rest of the molecule while retaining the stereochemical integrity.

Investigation of Structure-Reactivity Relationships within the Butan-1-one and Piperazine Frameworks

The reactivity of 2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one is a direct consequence of the electronic and steric interplay between its functional components.

Electronic Effects:

The electron-withdrawing carbonyl group decreases the electron density on the adjacent piperazine nitrogen (N1) and the C-phenyl ring. This deactivation makes N nih.gov1 non-nucleophilic and the C-phenyl ring less susceptible to electrophilic attack.

The N-phenylpiperazine moiety as a whole is an electron-donating group, which activates the N-phenyl ring towards EAS. The basicity of the N4 ni nih.govtrogen is a key property, influenced by substituents on the N-phenyl ring. Electron-withdrawing grou nih.govps on this ring would decrease the basicity of N4, while electron-donating groups would increase it.

Steric Effects:

mdpi.comThe bulky 2-phenylbutanoyl group provides significant steric hindrance around the N1 nitrogen of the piperazine ring, further limiting its accessibility to reagents.

Similarly, access to the carbonyl carbon is hindered by the adjacent phenyl and ethyl groups. This steric bulk can influence the stereochemical outcome of nucleophilic additions, potentially favoring attack from the less hindered face.

For electrophilic sub ncert.nic.institution on the N-phenyl ring, the bulky piperazine substituent may sterically disfavor substitution at the ortho positions compared to the more accessible para position.

Modifying the structure, for instance by replacing the ethyl group with a larger alkyl chain or introducing bulky substituents onto the phenyl rings, would predictably alter the reactivity at various sites by modulating these electronic and steric factors.

Mechanistic Investigations of Reactions Involving 2 Phenyl 1 4 Phenylpiperazin 1 Yl Butan 1 One

Kinetic Studies of Key Transformation Pathways and Rate-Determining Steps

To understand the reaction mechanisms of 2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one, initial studies would need to identify its key transformation pathways, such as oxidation, reduction, hydrolysis, or substitution reactions. Once these transformations are established, kinetic studies would be crucial to determine the rate of each reaction and identify the rate-determining step. This would typically involve monitoring the concentration of the reactant and products over time using techniques like UV-Vis spectroscopy, HPLC, or NMR spectroscopy.

For a hypothetical reaction, the rate law would be determined by systematically varying the concentrations of the reactants and any catalysts. The data would then be fitted to various rate equations to establish the order of the reaction with respect to each component.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

Experiment Initial [Compound] (M) Initial [Reagent] (M) Initial Rate (M/s)
1 0.1 0.1 1.0 x 10⁻⁵
2 0.2 0.1 2.0 x 10⁻⁵

Isotopic Labeling Experiments to Elucidate Reaction Mechanisms and Atom Transfer

Isotopic labeling is a powerful technique for tracing the path of atoms throughout a chemical reaction. For reactions involving this compound, specific atoms could be replaced with their heavier isotopes (e.g., ¹³C, ¹⁸O, or ²H). The position of these labels in the products can then be determined using mass spectrometry or NMR spectroscopy, providing unambiguous evidence for bond-forming and bond-breaking steps. For example, labeling the carbonyl oxygen with ¹⁸O could elucidate the mechanism of a hydrolysis reaction.

Identification and Characterization of Reaction Intermediates

Many reactions proceed through unstable intermediates that are not directly observable under normal reaction conditions. Trapping experiments or spectroscopic techniques could be employed to identify and characterize these transient species. For instance, in a free-radical reaction, a radical trap could be used to form a stable adduct that can be isolated and identified. Alternatively, low-temperature spectroscopic methods (e.g., matrix isolation) could be used to observe the intermediates directly.

Computational Verification and Refinement of Proposed Reaction Mechanisms

Theoretical calculations, such as Density Functional Theory (DFT), are invaluable for complementing experimental findings. Computational modeling could be used to calculate the energies of reactants, transition states, and products for a proposed reaction pathway. The calculated activation energies could then be compared with experimentally determined values to support or refute a proposed mechanism. Furthermore, computational studies can provide insights into the geometry of transition states and intermediates, which are often difficult to determine experimentally.

Influence of Solvent, Temperature, and Catalyst on Reaction Kinetics and Selectivity

The reaction environment can significantly impact the rate and outcome of a chemical transformation. Studies on the effect of solvent polarity, temperature, and the presence of acid, base, or metal catalysts would be essential for a complete mechanistic picture. For example, a reaction might proceed faster in a polar protic solvent if the transition state is more stabilized by hydrogen bonding than the reactants. Similarly, a catalyst could open up a new reaction pathway with a lower activation energy. The selectivity of a reaction (i.e., the preference for the formation of one product over another) can also be highly dependent on these factors.

Table 2: Hypothetical Influence of Solvent on Reaction Rate

Solvent Dielectric Constant Relative Rate
Hexane 1.9 1
Dichloromethane (B109758) 9.1 15
Acetonitrile 37.5 80

Advanced Analytical Methodologies for Complex Profiling of 2 Phenyl 1 4 Phenylpiperazin 1 Yl Butan 1 One and Its Derivatives

Hyphenated Chromatographic Techniques (e.g., GC-MS/MS, LC-HRMS) for Impurity Profiling and Comprehensive Characterization

Impurity profiling is a critical aspect of pharmaceutical development, as even minute quantities of unwanted chemicals can impact efficacy and safety. thermofisher.comgalaxypub.co Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for this purpose. nih.govijprajournal.com

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): LC-HRMS is a premier technique for the characterization of 2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one and its potential non-volatile or thermally labile impurities. nih.govresearchgate.net The high resolving power of modern mass spectrometers allows for the determination of the elemental composition of impurities based on their accurate mass, facilitating their identification. ijpsm.commdpi.com A typical workflow involves developing a reversed-phase HPLC method to separate the main compound from its impurities, followed by detection using an HRMS instrument like an Orbitrap or TOF analyzer. nih.gov The fragmentation patterns obtained from tandem MS (MS/MS) experiments provide structural information for definitive identification of unknown impurities. nih.gov

Potential process-related impurities for this compound could include unreacted starting materials like 1-phenylpiperazine (B188723) and 2-phenylbutyryl chloride, or by-products from side reactions. Degradation products might arise from hydrolysis of the amide bond or oxidation of the piperazine (B1678402) ring.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): For volatile and semi-volatile impurities, GC-MS/MS offers excellent sensitivity and selectivity. thermofisher.com Potential impurities that could be monitored by this technique include residual solvents from the synthesis process or volatile low-molecular-weight by-products. The use of tandem mass spectrometry (MS/MS) enhances specificity by monitoring specific precursor-to-product ion transitions, which is crucial for quantification at trace levels and reduces interference from the sample matrix. thermofisher.comnih.gov

Below is a table of potential impurities of this compound that could be identified using these techniques.

Table 1: Hypothetical Impurity Profile of this compound by LC-HRMS
Potential ImpurityMolecular FormulaTheoretical m/z [M+H]⁺Potential OriginAnalytical Technique
1-PhenylpiperazineC₁₀H₁₄N₂163.1230Starting MaterialLC-HRMS, GC-MS
2-Phenylbutyric acidC₁₀H₁₂O₂165.0910Hydrolysis DegradantLC-HRMS
1-(4-Phenylpiperazin-1-yl)butan-1-oneC₁₄H₂₀N₂O233.1648By-productLC-HRMS
2-Phenyl-1-(4-phenylpiperazin-1-yl)ethan-1-oneC₁₈H₂₀N₂O281.1648Analogue ImpurityLC-HRMS

Supercritical Fluid Chromatography (SFC) for Chiral Separations and Enantiomeric Purity Determination

Many pharmaceutical compounds are chiral, with stereoisomers often exhibiting different pharmacological and toxicological properties. chromatographyonline.com this compound possesses a chiral center at the second carbon of the butanone moiety. Therefore, controlling its stereochemistry is essential. Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than traditional HPLC. chromatographyonline.comnih.gov

SFC utilizes a mobile phase, typically carbon dioxide, above its critical temperature and pressure, resulting in a low-viscosity medium that allows for high flow rates and rapid analysis. rsc.orgchromatographyonline.com For chiral separations, the sample is passed through a column containing a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose (B213188) or amylose. nih.gov The differential interactions between the enantiomers and the CSP lead to their separation.

The determination of enantiomeric purity involves developing an SFC method that can baseline-resolve the two enantiomers. The enantiomeric excess (% ee) can then be calculated from the peak areas of the two isomers. Coupling SFC with mass spectrometry (SFC-MS) can further confirm the identity of the eluting peaks. nih.gov

Table 2: Illustrative SFC Method for Enantiomeric Separation
ParameterCondition
InstrumentAnalytical SFC System
ColumnChiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile PhaseCO₂ / Methanol (80:20, v/v)
Flow Rate3.0 mL/min
Back Pressure150 bar
Temperature40 °C
DetectionUV at 254 nm
Hypothetical Rₛ> 2.0

Capillary Electrophoresis (CE) for Purity Assessment and Stereoisomer Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov It offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. sciex.com For purity assessment of this compound, capillary zone electrophoresis (CZE) is the most common mode. researchgate.net In CZE, a capillary is filled with a background electrolyte (BGE), and a voltage is applied. Charged analytes migrate at different velocities depending on their charge-to-size ratio, allowing for the separation of the main compound from charged impurities.

CE is also a powerful tool for stereoisomer analysis. To separate neutral enantiomers like those of this compound, a chiral selector, typically a cyclodextrin (B1172386) derivative, is added to the BGE. The enantiomers form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, enabling their separation. The choice of cyclodextrin type and concentration, as well as the BGE pH and composition, are critical parameters for method development. nih.gov

Table 3: Example CE Method for Purity and Chiral Analysis
ParameterCondition for Purity AssayCondition for Chiral Assay
InstrumentCapillary Electrophoresis System with UV DetectorCapillary Electrophoresis System with UV Detector
CapillaryFused Silica (50 µm i.d., 60 cm total length)Fused Silica (50 µm i.d., 60 cm total length)
Background Electrolyte50 mM Phosphate buffer, pH 2.520 mM Phosphate buffer, pH 2.5, with 15 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin
Voltage25 kV-20 kV (reversed polarity)
Temperature25 °C20 °C
DetectionUV at 214 nmUV at 214 nm

Advanced Spectroscopic Probes for In Situ Reaction Monitoring and Kinetic Profiling

Understanding and controlling the synthetic process is key to ensuring consistent product quality. Advanced spectroscopic probes allow for real-time, in situ monitoring of chemical reactions, providing valuable data on reaction kinetics, mechanisms, and the formation of transient intermediates or by-products. This approach, often part of Process Analytical Technology (PAT), eliminates the need for manual sampling and offline analysis.

For the synthesis of this compound (e.g., via the reaction of 2-phenylbutyryl chloride with 1-phenylpiperazine), Fourier-transform infrared (FTIR) or Raman spectroscopy probes can be inserted directly into the reaction vessel. These techniques monitor changes in the vibrational spectra of the reaction mixture over time. For instance, the disappearance of the carbonyl stretching band of the acyl chloride reactant and the appearance of the amide carbonyl band of the product can be tracked to determine the reaction's progress and endpoint. This data allows for the construction of concentration profiles for reactants, products, and intermediates, enabling detailed kinetic profiling of the synthesis.

Table 4: Characteristic Vibrational Frequencies for In Situ FTIR Monitoring
Compound/Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
2-Phenylbutyryl ChlorideC=O Stretch (Acyl Chloride)~1800 cm⁻¹
1-PhenylpiperazineN-H Bend (Secondary Amine)~1510 cm⁻¹
This compoundC=O Stretch (Tertiary Amide)~1645 cm⁻¹

By leveraging these advanced analytical methodologies, a comprehensive understanding of this compound can be achieved, from its impurity profile and enantiomeric purity to its synthesis kinetics, ensuring a high-quality and well-characterized chemical entity.

Potential Applications As a Synthetic Intermediate or Chemical Scaffold in Non Biological Contexts

Utilization in the Construction of Complex Organic Molecules

The molecular architecture of 2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one, which can be classified as an α-substituted β-amino ketone, makes it a potentially valuable building block, or synthon, in organic synthesis. Molecules with the β-amino ketone motif are recognized as key intermediates for the synthesis of more complex structures, including various alkaloids and polyfunctional piperidines. nih.govresearchgate.net

The reactivity of the ketone's α-carbon and the carbonyl group itself allows for a variety of transformations. For example:

Elaboration into Heterocyclic Systems: The ketone could undergo condensation reactions with dinucleophiles to form new heterocyclic rings. For instance, reaction with hydrazine (B178648) derivatives could lead to the formation of pyrazoline structures. researchgate.net

Diastereoselective Reductions: Reduction of the carbonyl group would generate a β-amino alcohol with two stereocenters. Controlling the stereochemistry of this reduction could provide access to specific diastereomers, which are crucial intermediates in the asymmetric synthesis of complex target molecules.

Mannich Base Reactivity: As a formal Mannich base, the compound could potentially undergo retro-Mannich reactions under certain conditions to generate an enone, which is a versatile intermediate for conjugate additions and annulation reactions. mdpi.com

These potential transformations could position this compound as a starting material for creating libraries of complex molecules for screening in various non-biological fields, although specific examples of its use in this context are not yet documented.

Precursor for Novel Materials with Tailored Chemical or Physical Properties

The incorporation of specific organic moieties into polymers and other materials is a common strategy for tailoring their physical and chemical properties. The phenylpiperazine group, in particular, has been explored for its potential in materials science. Research has shown that incorporating phenylpiperazine-containing side chains into methacrylic polymers can influence their optical and structural properties. nih.gov These materials have shown potential for applications in photovoltaics, field-effect transistors, and electrochromic devices. nih.gov

Given this precedent, this compound could be investigated as a precursor for novel materials in several ways:

Functional Monomer: The compound could be chemically modified to introduce a polymerizable group (e.g., a vinyl or acrylate (B77674) group). Copolymerization of such a monomer with standard monomers like methyl methacrylate (B99206) could yield polymers with unique refractive indices, thermal stabilities, or photophysical properties imparted by the bulky, nitrogen-rich phenylpiperazine side chain. nih.gov

Additive or Dopant: The molecule could be used as an additive or dopant in organic material formulations. Its electron-rich aromatic rings and nitrogen atoms might influence the charge-transport properties or photoluminescence of organic semiconductors or light-emitting diodes (OLEDs).

The potential properties that could be imparted by this compound are summarized in the table below.

Potential RoleTarget MaterialPotential Property Modification
Functional MonomerMethacrylate PolymersAltered refractive index, thermal stability, optical energy band gap
Additive/DopantOrganic SemiconductorsModified charge-transport properties, enhanced photoluminescence
PrecursorSpecialty DyesIncorporation of a chromophoric system with tailored solubility

Exploration as Ligands in Catalysis (if structural features are conducive)

The piperazine (B1678402) scaffold is a well-established component in the design of ligands for metal catalysts. The two nitrogen atoms of the piperazine ring can act as Lewis bases, coordinating to a metal center to form a stable complex. Such piperazine-derived ligands and their metal complexes have found applications in catalysis, for example, in ring-opening polymerization reactions. researchgate.net

The structure of this compound offers several features conducive to its exploration as a ligand:

Bidentate Coordination: The N1 and N4 nitrogens of the piperazine ring could potentially coordinate to a single metal center, forming a stable chelate ring.

Hemilabile Behavior: The ketone's oxygen atom, situated beta to the N1 nitrogen, could also participate in coordination. This N,O-bidentate chelation could create a "hemilabile" ligand, where the ketone-metal bond is weaker and can dissociate to open a coordination site for a substrate during a catalytic cycle.

Chiral Environment: The compound is chiral, with a stereocenter at the α-carbon. If used as a chiral ligand in asymmetric catalysis, it could potentially induce enantioselectivity in the reaction product.

The table below outlines the structural features of the compound and their relevance to its potential use in catalysis.

Structural FeaturePotential Role in CatalysisExample Catalytic Application
Piperazine NitrogensBidentate (N,N') ligand formationTransition metal-catalyzed cross-coupling
Piperazine N and Ketone OBidentate (N,O) hemilabile ligandPolymerization, hydrogenation
α-Carbon StereocenterChiral ligand for asymmetric synthesisEnantioselective reductions or additions

While arylpiperazines are widely studied as ligands for biological receptors, mdpi.comresearchgate.net their translation into non-biological catalysis remains an area with potential for exploration.

Role as a Model Compound for Understanding Ketone and Piperazine Reactivity in Synthetic Organic Chemistry

Due to the presence of multiple reactive sites, this compound could serve as an excellent model compound for studying chemoselectivity in organic reactions. The primary reactive sites are the carbonyl group, the α-carbon, the basic N1 nitrogen, and the typically more nucleophilic N4 nitrogen of the phenylpiperazine moiety.

Researchers could use this compound to investigate the selective transformation of one functional group in the presence of others. For example:

Selective N-Alkylation: Studies could determine conditions that favor alkylation at the N1 versus the N4 position, providing insights into the electronic and steric differences between the two nitrogen atoms.

Competition between Enolate and Piperazine Reactivity: The compound could be used to study the competition between base-induced enolate formation at the α-carbon and reactions involving the piperazine nitrogens.

Carbonyl vs. Piperazine Reactions: It would be a suitable substrate to develop selective reagents that modify the ketone (e.g., via reduction, Grignard addition, or Wittig reaction) without affecting the piperazine ring, or vice versa.

The outcomes of such reactivity studies would be valuable for synthetic chemists planning multi-step syntheses of complex molecules containing both ketone and piperazine functionalities.

Conclusion and Future Research Directions

Summary of Key Synthetic and Mechanistic Discoveries for 2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one

The synthesis of this compound, while not extensively documented, can be achieved through well-established principles of amide bond formation. The most direct and conventional approach involves the nucleophilic acyl substitution reaction between 1-phenylpiperazine (B188723) and an activated derivative of 2-phenylbutanoic acid.

Primary Synthetic Route: The reaction typically employs 2-phenylbutanoyl chloride as the acylating agent. In this process, the secondary amine of the 1-phenylpiperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction proceeds via a tetrahedral intermediate, which then collapses to form the final amide product with the elimination of hydrochloric acid. A tertiary amine base, such as triethylamine (B128534) or pyridine, is commonly added to neutralize the HCl byproduct and drive the reaction to completion.

Alternative Coupling Methods: Beyond the use of acyl chlorides, various modern coupling reagents can be utilized to facilitate the amide bond formation directly from 2-phenylbutanoic acid. These methods are often preferred under milder conditions to avoid potential side reactions.

Reagent ClassSpecific ExamplesMechanism
CarbodiimidesDicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC)Activates the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine.
Phosphonium SaltsBenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)Forms an activated ester intermediate that readily reacts with the amine.
Uronium SaltsHATU, HBTUSimilar to phosphonium salts, these reagents generate highly reactive activated esters for efficient amidation.

The mechanism for all these methods hinges on the in-situ activation of the carboxylic acid, transforming the hydroxyl group into a better leaving group and facilitating the nucleophilic attack by the piperazine (B1678402) nitrogen.

Unresolved Questions and Challenges in the Chemistry of the Chemical Compound

The primary chemical challenge associated with this compound lies in controlling the stereochemistry at the α-carbon of the butanone moiety. This carbon is a chiral center, and its configuration is crucial for potential biological applications.

Stereocontrol and Racemization: The hydrogen atom on the α-carbon is acidic due to its proximity to the carbonyl group. Under basic or even neutral conditions, deprotonation can occur, leading to the formation of a planar enolate intermediate. Reprotonation of this enolate can occur from either face, resulting in racemization and loss of enantiomeric purity. Developing synthetic routes that preserve or control this stereocenter is a significant challenge. Enantioselective synthesis of α-aryl ketones is a known area of difficulty and active research researchgate.netchemrxiv.orgberkeley.edu.

Regioselectivity: In syntheses involving substituted phenyl rings on either the piperazine or the butanone fragment, achieving regiocontrol presents another hurdle. For instance, functionalizing the phenyl ring of the 2-phenylbutanoyl moiety without affecting other parts of the molecule requires selective synthetic strategies.

Conformational Analysis: The molecule possesses considerable conformational flexibility around the amide bond and the piperazine ring. Understanding the preferred conformations in different environments (e.g., in solution vs. in a solid state or a binding pocket) is an unresolved question that has significant implications for its properties and interactions.

Directions for Novel Synthetic Pathways and Methodologies

Future synthetic research can move beyond classical methods towards more efficient, stereoselective, and sustainable approaches.

Asymmetric Synthesis: Developing a catalytic, enantioselective synthesis is a primary goal. This could involve:

Chiral Auxiliaries: Attaching a chiral auxiliary to either the 2-phenylbutanoic acid or the 1-phenylpiperazine fragment to direct the stereochemical outcome of the coupling reaction.

Catalytic Asymmetric Acylation: Using chiral catalysts (e.g., chiral phosphines or N-heterocyclic carbenes) to mediate the acylation process enantioselectively.

Enzymatic Resolution: Employing lipases or other enzymes for the kinetic resolution of a racemic mixture of the final compound or a key intermediate.

C-H Functionalization: Recent advances in transition-metal-catalyzed C-H functionalization offer novel retrosynthetic disconnections mdpi.com. It might be possible to construct the core structure by directly coupling a C-H bond on a simpler precursor, potentially streamlining the synthesis and reducing pre-functionalization steps.

Flow Chemistry: Implementing the synthesis in a continuous flow reactor could offer superior control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved safety, and easier scalability, particularly for exothermic acylation reactions.

Opportunities for Further Computational and Experimental Collaboration

A synergistic approach combining computational modeling and experimental validation is essential to fully explore the chemical space of this compound and its derivatives. Computational studies on related arylpiperazine structures are frequently used to predict their properties researchgate.netdntb.gov.uapharmacophorejournal.com.

Computational MethodObjectiveExperimental Collaboration
Density Functional Theory (DFT) Elucidate reaction mechanisms, calculate activation barriers for different synthetic routes, predict spectroscopic data (NMR, IR), and analyze the conformational energy landscape.Synthesis of proposed intermediates to verify reaction pathways. Comparison of predicted vs. experimentally measured spectroscopic data for structural confirmation.
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior of the molecule in solution to understand its conformational flexibility and solvent interactions.Advanced NMR techniques (e.g., NOESY) to experimentally determine through-space proximities and validate predicted conformations.
Quantitative Structure-Activity Relationship (QSAR) If a biological target is identified, QSAR models can be built to correlate structural features of analogs with their activity, guiding the design of more potent compounds.Synthesis and biological screening of a library of derivatives to provide the necessary data for building and validating the QSAR model.
Molecular Docking Predict the binding mode and affinity of the compound to a hypothetical biological target, leveraging the known pharmacological importance of the phenylpiperazine scaffold.In vitro binding assays to confirm affinity and functional activity at the predicted target.

This collaborative cycle, where computational predictions guide experimental efforts and experimental results refine computational models, will accelerate the discovery and optimization of derivatives with desired properties.

Broader Implications for Fundamental Organic Chemistry and Material Science Development

While the most immediate applications of phenylpiperazine derivatives are in medicinal chemistry, the unique structure of this compound also has implications for fundamental chemistry and materials science.

Fundamental Organic Chemistry: This molecule serves as an excellent model system for studying the fundamental principles of stereocontrol in nucleophilic acyl substitution reactions involving chiral α-aryl carbonyl compounds. Mechanistic studies could provide deeper insights into the factors that govern racemization versus retention of configuration at the α-center.

Material Science: The piperazine scaffold has been explored for the development of novel polymers with specific optical properties acs.org. By designing bifunctional derivatives of this compound that can be polymerized, it may be possible to create new materials. The rigid phenyl groups and the flexible piperazine linker could impart unique thermal, mechanical, or photophysical properties to the resulting polymers, with potential applications in optoelectronics or specialty plastics acs.org. The compound could also be investigated as a ligand for the synthesis of metal-organic frameworks (MOFs), where its specific geometry could lead to novel porous materials with catalytic or gas-storage capabilities rsc.org.

Q & A

Q. What are the key synthetic pathways and critical optimization strategies for synthesizing 2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one?

The synthesis typically involves multi-step reactions, starting with the preparation of piperazine and pyridazine derivatives. Critical steps include:

  • Nucleophilic substitution to attach phenyl groups to the piperazine ring.
  • Coupling reactions under controlled temperatures (e.g., 60–80°C) and inert atmospheres to prevent oxidation.
  • Solvent selection (e.g., dichloromethane or tetrahydrofuran) to enhance reaction efficiency and purity.
    Optimization focuses on reaction time (24–48 hours for complete conversion) and purification via column chromatography or recrystallization. Yield improvements (>70%) are achieved by adjusting stoichiometric ratios of intermediates .

Q. What analytical techniques are essential for characterizing this compound?

Post-synthesis characterization requires:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm regiochemistry and functional group integration.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C20_{20}H23_{23}N2_2O, exact mass 307.18 g/mol).
  • Infrared Spectroscopy (IR) : Identification of carbonyl (C=O, ~1700 cm1^{-1}) and aromatic C-H stretches (~3000 cm1^{-1}) .

Q. How does the molecular structure influence its biological activity?

The compound’s structure features:

  • A phenylbutanone backbone providing rigidity for target binding.
  • A 4-phenylpiperazine moiety enhancing solubility and enabling hydrogen bonding with biological targets.
  • Electron-withdrawing groups (e.g., ketone) that stabilize interactions with cellulose synthase enzymes .

Advanced Research Questions

Q. What is the proposed mechanism of action for inhibiting cellulose biosynthesis in plant studies?

The compound disrupts cellulose synthase (CESA) activity by competitively binding to the enzyme’s active site. Experimental evidence shows:

  • Reduced microfibril formation in Arabidopsis thaliana mutants, confirmed via transmission electron microscopy.
  • Resistance in CESA3 mutants , where mutations (e.g., T942I) prevent compound binding, validating target specificity .

Q. How can crystallography and computational modeling resolve structural ambiguities?

  • Single-crystal X-ray diffraction (e.g., SHELX programs) determines bond lengths (C-C: ~1.54 Å) and dihedral angles to validate stereochemistry .
  • Density Functional Theory (DFT) calculations predict electrostatic potential surfaces, identifying reactive sites (e.g., carbonyl carbon for nucleophilic attacks) .

Q. What strategies address contradictions in biological activity data across studies?

Contradictions often arise from:

  • Variability in experimental models (e.g., plant vs. bacterial cellulose synthase assays).
  • Solvent effects : DMSO vs. aqueous buffers altering compound solubility and activity.
    Resolution involves:
  • Cross-model validation : Replicating assays in multiple systems (e.g., Zea mays and Oryza sativa).
  • Isothermal Titration Calorimetry (ITC) : Quantifying binding affinities under standardized conditions .

Q. How can derivatives be designed to enhance specificity and reduce off-target effects?

  • Structure-Activity Relationship (SAR) studies : Modifying the piperazine ring with halogens (e.g., fluorine) improves target selectivity.
  • Pharmacophore modeling : Identifying critical hydrogen bond donors/acceptors using software like Schrödinger’s Phase.
  • In vitro toxicity screening : Using human fibroblast assays to rule out cytotoxicity .

Methodological Considerations

Q. What are best practices for validating crystal structures of this compound?

  • R-factor thresholds : Acceptable R1_1 < 0.05 for high-resolution (<1.0 Å) data.
  • Twinning analysis : Employ PLATON to detect pseudo-symmetry in crystals.
  • Deposition in databases : Submit validated structures to the Cambridge Structural Database (CSD) for peer review .

Q. How to optimize reaction conditions for scaling up synthesis?

  • Flow chemistry : Continuous flow reactors improve heat transfer and reduce side reactions.
  • Green chemistry metrics : Calculate E-factor (kg waste/kg product) to minimize environmental impact.
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.